molecular formula C14H14S2 B160517 1,2-Bis(phenylthio)ethane CAS No. 622-20-8

1,2-Bis(phenylthio)ethane

Cat. No. B160517
CAS RN: 622-20-8
M. Wt: 246.4 g/mol
InChI Key: MHCVYAFXPIMYRD-UHFFFAOYSA-N
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Description

1,2-Bis(phenylthio)ethane is a chemical compound used for the synthesis of the bismaleimide resin, APO-BMI, which is used in syntactic foams .


Synthesis Analysis

The synthesis of 1,2-Bis(phenylthio)ethane is typically achieved through the reaction of phenol with a halogenated alkane . A common method involves first reacting phenol with an alkali to form the sodium salt of phenol, which is then reacted with the halogenated alkane to produce 1,2-Bis(phenylthio)ethane .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(phenylthio)ethane is C14H14S2 . The structure of this compound includes two phenylthio groups attached to an ethane backbone .


Chemical Reactions Analysis

1,2-Bis(phenylthio)ethane is used in the synthesis of the bismaleimide resin, APO-BMI . It has also been involved in the synthesis of two-dimensional supramolecular coordination polymers of silver(I) .


Physical And Chemical Properties Analysis

1,2-Bis(phenylthio)ethane has a molecular weight of 246.39. It has a density of 1.16±0.1 g/cm3 (Predicted), a melting point of 68 °C, and a boiling point of 65 °C / 3mmHg. It is insoluble in water .

Scientific Research Applications

Catalytic Applications

1,2-Bis(phenylthio)ethane has been utilized in the synthesis and structure analysis of Rhodium (III) and Iridium (III) complexes. These complexes exhibit potential in catalytic activities like Oppenauer-Type Oxidation and Transfer Hydrogenation of ketones (Prakash et al., 2014).

Mass Spectral Studies

The compound has been subject to mass spectral studies, particularly focusing on its fragmentation patterns. This research is essential in understanding the behavior of such compounds under mass spectrometry conditions (McAuliffe et al., 1978).

Electrochemical Characterization

In electrochemical research, 1,2-Bis(phenylthio)ethane has been used to synthesize transition metal complexes. These complexes are further investigated through electrochemical methods like cyclic voltammetry, providing insights into their electrochemical properties (Beloglazkina et al., 2008).

Synthesis of Organic Compounds

This compound plays a role in the synthesis of various organic compounds. For instance, it has been used in the production of cyclopropyl phenyl sulfides, demonstrating its versatility in organic synthesis (Tanaka et al., 1982).

Material Science Applications

1,2-Bis(phenylthio)ethane has been characterized for its potential in the synthesis of thermoplastic nonsegmented polyurethanes, indicating its significance in material science (Pikus et al., 2003).

Photochemistry and Ligand Exchange Studies

It's also explored in the study of photoinduced ligand exchange in Ru(II) polypyridine complexes, contributing to our understanding of photochemical processes (Garner et al., 2011).

Applications in Supramolecular Chemistry

Its usage extends to the creation of gold(I)-dithioether supramolecular polymers, highlighting its role in the development of new materials with unique properties like luminescence (Awaleh et al., 2008).

Safety And Hazards

When handling 1,2-Bis(phenylthio)ethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-phenylsulfanylethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCVYAFXPIMYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024625
Record name 1,2-Bis(phenylthio)ethane
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Molecular Weight

246.4 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-
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Product Name

1,2-Bis(phenylthio)ethane

CAS RN

622-20-8
Record name 1,2-Bis(phenylthio)ethane
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Record name 1,2-Bis(phenylthio)ethane
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Record name 1,2-Bis(phenylthio)ethane
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Record name Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-
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Record name 1,2-Bis(phenylthio)ethane
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Record name 1,1'-[ethane-1,2-diylbis(thio)]bisbenzene
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Record name 1,2-Bis(phenylthio)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
MGB Drew, MJ Riedl - Journal of the Chemical Society, Dalton …, 1973 - pubs.rsc.org
Crystals of the title compound are triclinic, spacegroup P, with a= 6·382(9), b= 14·878(12)c= 8·975(9)Å, α= 85·91(11), β= 100·94(12), γ= 87·46(13), Z= 2. The intensities of 1040 …
Number of citations: 15 pubs.rsc.org
P SHAO, X YAO, Y GU - Acta Chimica Sinica, 1984 - sioc-journal.cn
本文测定了 PdC12• C6H5S (CH2) 2 SC6H5 配合物的晶体结构, 并讨论了它的 IR 和 1 丑 NMR 谱. 研究了双 (苯基硫代> 乙烧萃取 Pd2+ 的化学以及应用于分离微量 Au3+ 和 Pd2+ 的可能性. …
Number of citations: 4 sioc-journal.cn
RK Mudsainiyan, AK Jassal, M Arora… - Journal of Chemical …, 2015 - Springer
The 2-D polymeric complex (I) has the formula [ A g ( p h S E ) ( N O 3 )] n , which has been crystallized from methanol-acetonitrile mixture and characterized by elemental analysis and …
Number of citations: 21 link.springer.com
NO Brace - The Journal of Organic Chemistry, 1993 - ACS Publications
Results In a biphasic system, alkylation of benzenethiol (1) with 1, 2-dichloroethane (2)(molar ratio of 2: 1= 13.3) gave [(2-chloroethyl) thio] benzene (3) as undistilled product in 98-99% …
Number of citations: 29 pubs.acs.org
A Ohno, T Saito, A Kudo, G Tsuchihashi - Bulletin of the Chemical …, 1971 - journal.csj.jp
Kinetics of the cis-trans isomerization of 1,2-bis(phenylthio)ethylene induced by benzenethiyl radicals and the exchange of phenylthio group have been studied by using thiophenol-…
Number of citations: 4 www.journal.csj.jp
K Tanaka, H Uneme, S Matsui, A Kaji - Bulletin of the Chemical Society …, 1982 - journal.csj.jp
The reactions of a variety of 1,3-bis(phenylthio)propanes with butyllithium have been shown to produce cyclopropyl phenyl sulfides in good to high yields. A new and convenient in situ …
Number of citations: 40 www.journal.csj.jp
G Alibrandi, G Bruno, S Lanza, D Minniti… - Inorganic …, 1987 - ACS Publications
A single-crystal X-ray diffraction study has confirmed the cis geometry of [Pt (C6H5) 2 ((CH3) 2S) 2]. C16H22S2Pt (M, 473.56) crystallizes in the space group P2.\jn with cell constants of …
Number of citations: 69 pubs.acs.org
JH Delcamp, MC White - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 6099‐21‐4/21461‐90‐5 ] C 14 H 14 O 2 S 2 (MW 278.38) InChI = 1S/C14H14O2S2/c15‐17(13‐7‐3‐1‐4‐8‐13)11‐12‐18(16)14‐9‐5‐2‐6‐10‐14/h1‐10H,11‐12H2 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
HN Peindy, F Guyon, A Khatyr, M Knorr, C Strohmann - 2007 - Wiley Online Library
Abstract Treatment of CuI with PhSCH 2 SPh in MeCN solution affords, by a self‐assembly reaction, the monodimensional metal–organic coordination polymer [Cu 4 I 4 {μ‐PhS 2 CH 2 …
CA McAuliffe, FP McCullough, RD Sedgwick… - Inorganica Chimica …, 1978 - Elsevier
The mass spectra of bis(phenylthio)methane, 1,2-bis(phenylthio)ethane, 1,3-bis(phenylthio)propane, 1,6-bis(phenylthio)hexane, 1,8-bit(phenylthio)octane, cis-1,2-bis(phenylthio)…
Number of citations: 8 www.sciencedirect.com

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